Azido-PEG3-CH2CO2-NHS

Beschreibung

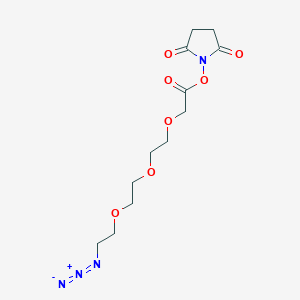

Structure

3D Structure

Eigenschaften

IUPAC Name |

(2,5-dioxopyrrolidin-1-yl) 2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]acetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18N4O7/c13-15-14-3-4-20-5-6-21-7-8-22-9-12(19)23-16-10(17)1-2-11(16)18/h1-9H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XNHIEMNCUYXCFI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)N(C1=O)OC(=O)COCCOCCOCCN=[N+]=[N-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18N4O7 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

330.29 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to Azido-PEG3-CH2CO2-NHS: A Heterobifunctional Linker for Advanced Bioconjugation

This guide provides a comprehensive technical overview of Azido-PEG3-CH2CO2-NHS, a versatile heterobifunctional crosslinker. It is intended for researchers, scientists, and drug development professionals who are looking to leverage this reagent for creating sophisticated bioconjugates. We will delve into its core chemical principles, provide field-proven insights into its application, and offer detailed experimental protocols to ensure reproducible and robust results.

Introduction: The Power of Heterobifunctional PEGylation

In the realm of bioconjugation, the ability to selectively and efficiently link different molecular entities is paramount. This compound has emerged as a powerful tool in this field, offering a strategic approach to covalently connecting biomolecules.[1] Its design as a heterobifunctional linker, featuring two distinct reactive groups at opposite ends of a polyethylene glycol (PEG) spacer, allows for a controlled, stepwise conjugation strategy.[2]

At one terminus, an N-hydroxysuccinimide (NHS) ester provides high reactivity towards primary amines, such as those found on the side chains of lysine residues in proteins.[3][4] At the other end, a terminal azide group serves as a handle for "click chemistry," a suite of highly efficient and bioorthogonal reactions.[5][6] The central three-unit PEG (PEG3) linker imparts hydrophilicity, which can enhance the solubility and stability of the resulting conjugate.[7][8] This unique combination of features makes this compound an invaluable reagent in diverse applications, including the development of antibody-drug conjugates (ADCs), PROTACs, and diagnostic agents.[5][9]

Physicochemical Properties and Handling

A thorough understanding of the physicochemical properties of this compound is crucial for its effective use and for ensuring the integrity of your experiments.

| Property | Value | Rationale & Citation |

| Molecular Formula | C12H18N4O7 | [10] |

| Molecular Weight | 330.30 g/mol | [10] |

| Appearance | White to off-white solid | General knowledge from supplier data. |

| Solubility | Soluble in DMSO, DMF | [11][12] |

| Storage Conditions | -20°C, desiccated | The NHS ester is moisture-sensitive and can hydrolyze.[11][13] |

Critical Handling Considerations:

-

Moisture Sensitivity: The NHS ester moiety is highly susceptible to hydrolysis.[14] It is imperative to store the reagent under dry conditions and to allow the vial to equilibrate to room temperature before opening to prevent condensation.[11]

-

Solution Stability: Solutions of this compound should be prepared fresh for each use.[11] If storage of a stock solution in an anhydrous organic solvent like DMSO or DMF is necessary, it should be for a short duration at -20°C under an inert atmosphere.[13]

The Chemistry of Conjugation: A Dual-Action Mechanism

The utility of this compound lies in its two distinct and orthogonal reactive functionalities. This allows for a sequential conjugation strategy, where one part of the linker is reacted first, followed by the second, independent reaction.

Amine-Reactive NHS Ester Chemistry

The NHS ester facilitates the covalent attachment of the linker to biomolecules containing primary amines. This reaction proceeds via a nucleophilic acyl substitution mechanism.

The reaction is highly dependent on pH. At a pH range of 7.2-9, the primary amine is sufficiently deprotonated to act as a potent nucleophile, attacking the carbonyl carbon of the NHS ester.[14][15] This leads to the formation of a stable amide bond and the release of N-hydroxysuccinimide.[16]

Caption: Mechanism of NHS ester reaction with a primary amine.

Bioorthogonal Click Chemistry with the Azide Group

The terminal azide group is the gateway to "click chemistry," a concept introduced by K. Barry Sharpless that emphasizes reactions that are high-yielding, wide in scope, and generate only inoffensive byproducts.[17][18] The most prominent example of click chemistry is the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC).[19][20]

In this reaction, the azide group of the PEGylated biomolecule reacts with a terminal alkyne on a second molecule of interest in the presence of a Cu(I) catalyst to form a stable triazole linkage.[18][21]

Caption: Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC).

For applications in living systems where the cytotoxicity of copper is a concern, a metal-free alternative known as Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) can be employed.[17] In SPAAC, the azide reacts with a strained cyclooctyne, such as DBCO or BCN, without the need for a metal catalyst.[5][6]

Experimental Protocols: A Step-by-Step Guide

The following protocols provide a robust framework for the use of this compound. Optimization may be required depending on the specific biomolecules and desired degree of labeling.

Protocol 1: Labeling a Protein with this compound

This protocol details the initial step of attaching the azide-PEG linker to a protein via its primary amines.

Materials:

-

Protein of interest

-

This compound

-

Amine-free buffer (e.g., Phosphate-Buffered Saline (PBS), pH 7.2-8.0)[16]

-

Anhydrous DMSO or DMF[11]

-

Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)[16]

-

Desalting column or dialysis cassette for purification[16]

Procedure:

-

Protein Preparation: Dissolve the protein in the amine-free buffer at a concentration of 1-10 mg/mL.[11]

-

Reagent Preparation: Immediately before use, prepare a 10 mM stock solution of this compound in anhydrous DMSO or DMF.[11]

-

Reaction Setup: Add a 10- to 20-fold molar excess of the this compound stock solution to the protein solution.[16] Ensure the final concentration of the organic solvent is below 10% to prevent protein denaturation.[16]

-

Incubation: Incubate the reaction for 30-60 minutes at room temperature or for 2 hours at 4°C.[11][16]

-

Quenching: Stop the reaction by adding the quenching buffer to a final concentration of 50-100 mM. Incubate for 15-30 minutes at room temperature.[16]

-

Purification: Remove unreacted this compound and byproducts using a desalting column or by dialysis against an appropriate buffer.[16]

Protocol 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes the "clicking" of the azide-labeled protein to an alkyne-containing molecule.

Materials:

-

Azide-labeled protein (from Protocol 1)

-

Alkyne-containing molecule

-

Copper(II) sulfate (CuSO4)

-

Sodium ascorbate

-

Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand (for aqueous reactions)[19]

-

Reaction buffer (e.g., PBS)

Procedure:

-

Catalyst Preparation: Prepare a stock solution of the copper catalyst by pre-mixing CuSO4 and THPTA in a 1:2 molar ratio in water.[19]

-

Reaction Mixture: In the reaction buffer, combine the azide-labeled protein and a 4-50 fold molar excess of the alkyne-containing molecule.[19]

-

Initiation: Add 25 equivalents of the THPTA/CuSO4 complex to the reaction mixture.[19]

-

Reduction: Initiate the click reaction by adding 40 equivalents of freshly prepared sodium ascorbate.[19]

-

Incubation: Allow the reaction to proceed for 30-60 minutes at room temperature.[19]

-

Purification: Purify the final bioconjugate using an appropriate method such as size-exclusion chromatography (SEC), ion-exchange chromatography (IEX), or affinity chromatography to remove the catalyst, excess reagents, and unreacted starting materials.[22][][24]

Purification and Characterization of Bioconjugates

The successful synthesis of a bioconjugate is followed by the critical steps of purification and characterization to ensure its purity and integrity.

Purification Strategies:

-

Size-Exclusion Chromatography (SEC): Effective for removing small molecule impurities from larger bioconjugates.[24]

-

Ion-Exchange Chromatography (IEX): Separates molecules based on their net charge, which can be altered upon conjugation.[24]

-

Hydrophobic Interaction Chromatography (HIC): Useful for separating conjugates based on differences in hydrophobicity.[22]

-

Affinity Chromatography: Can be employed if one of the conjugated molecules has a specific binding partner.[]

Characterization Techniques:

-

SDS-PAGE: To visualize the increase in molecular weight of the protein after conjugation.[2]

-

Mass Spectrometry (MALDI-TOF or ESI-MS): To confirm the identity and determine the exact mass of the conjugate.

-

HPLC (Reverse-Phase, SEC, IEX): To assess the purity and heterogeneity of the conjugate.[22]

-

Functional Assays: To ensure that the biological activity of the biomolecule is retained after conjugation.[2]

Conclusion

This compound is a highly versatile and powerful tool for the creation of advanced bioconjugates. Its heterobifunctional nature, combined with the beneficial properties of the PEG linker, enables a controlled and efficient two-step conjugation strategy. By understanding the underlying chemistry and adhering to robust experimental protocols, researchers can effectively utilize this reagent to advance their work in drug development, diagnostics, and fundamental biological research.

References

- PurePEG. (2025, October 16). How Linker Chemistry Governs ADC Stability, Solubility, and Payload Release.

- Wikipedia. Click chemistry.

- BroadPharm. (2022, January 18). Protocol for Azide-Alkyne Click Chemistry.

- Benchchem. An In-Depth Technical Guide to the Mechanism of NHS Ester Reactions with Primary Amines.

- Interchim. Click Chemistry (Azide / alkyne reaction).

- Creative Proteomics. Amine-Reactive Crosslinker Overview.

- Wikipedia. Azide-alkyne Huisgen cycloaddition.

- Organic Chemistry Portal. Click Chemistry Azide-Alkyne Cycloaddition.

- Glen Research. (2022). Glen Report 32-26: Technical Brief - NHS Ester Amine Reaction for Oligonucleotide Labeling.

- CellMosaic.

- Creative PEGWorks.

- BOC Sciences.

- Precise PEG.

- Benchchem. Application Notes and Protocols for the Purification of Bioconjugates Synthesized with t-butyl ester-PEG4-CH2COOH.

- Benchchem. A Comprehensive Guide to the Physicochemical Properties of Polyethylene Glycol (PEG) Linkers in Drug Development.

- Precise PEG. (2025, October 28). PEG Linkers for PROTAC Design: Boosting Solubility and Flexibility in Drug Discovery.

- BroadPharm. This compound, 1092654-47-1.

- Sigma-Aldrich.

- Thermo Fisher Scientific. Amine-Reactive Crosslinker Chemistry.

- PubMed. (2021).

- BroadPharm. Instructions for the use of Azido-(PEG)n-NHS.

- MedKoo Biosciences. This compound | CAS# 1092654-47-1 | PEG Linker.

- MedchemExpress.com. Azido-PEG3-NHS ester | PROTAC Linkers.

- Tebubio. This compound - 100 MG.

- Lumiprobe. NHS ester labeling of amino biomolecules.

- AxisPharm. NHS ester PEG.

- Benchchem.

- ijrpr.

- Benchchem.

- BroadPharm. Azido-PEG3-NHS ester, 1245718-89-1.

- Conju-Probe. Azido-PEG3-SS-NHS.

- Benchchem. Application Notes and Protocols for N-(Azido-PEG2)-N-Boc-PEG3-NHS Ester.

- Fisher Scientific. NHS-Azide and NHS-Phosphine Reagents.

- BroadPharm. Azido-PEG3-aminoacetic acid-NHS ester, 2170240-91-0.

Sources

- 1. ijrpr.com [ijrpr.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. This compound, 1092654-47-1 | BroadPharm [broadpharm.com]

- 4. PEG NHS ester, Active ester linker, Amine reactive Reagents | AxisPharm [axispharm.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. tebubio.com [tebubio.com]

- 7. creativepegworks.com [creativepegworks.com]

- 8. precisepeg.com [precisepeg.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. medkoo.com [medkoo.com]

- 11. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 12. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. アミン反応性架橋剤化学 | Thermo Fisher Scientific - JP [thermofisher.com]

- 15. Amine-Reactive Crosslinker Overview - Creative Proteomics [creative-proteomics.com]

- 16. pdf.benchchem.com [pdf.benchchem.com]

- 17. Click chemistry - Wikipedia [en.wikipedia.org]

- 18. Click Chemistry [organic-chemistry.org]

- 19. broadpharm.com [broadpharm.com]

- 20. interchim.fr [interchim.fr]

- 21. Azide-alkyne Huisgen cycloaddition - Wikipedia [en.wikipedia.org]

- 22. cellmosaic.com [cellmosaic.com]

- 24. pdf.benchchem.com [pdf.benchchem.com]

Azido-PEG3-CH2CO2-NHS structure and properties

An In-depth Technical Guide to the Structure, Properties, and Applications of Azido-PEG3-CH2CO2-NHS

Executive Summary

This compound is a heterobifunctional crosslinker that has become an indispensable tool in modern bioconjugation, drug delivery, and diagnostics.[1] This guide provides a comprehensive technical overview of its core attributes, reaction mechanisms, and practical applications. By featuring an amine-reactive N-hydroxysuccinimide (NHS) ester and a bioorthogonal azide group, separated by a hydrophilic three-unit polyethylene glycol (PEG) spacer, this reagent enables a powerful and controlled two-step conjugation strategy.[2][3] We will delve into the causality behind experimental choices, provide field-proven protocols, and offer expert insights to empower researchers in leveraging this versatile molecule for their specific needs in drug development and scientific discovery.

The Molecular Architecture: A Fusion of Functionality

At the forefront of bioconjugation chemistry, this compound esters represent a class of reagents that have transformed the modification of biomolecules.[1] Their architecture is a deliberate fusion of three key functional components, each contributing a distinct advantage to the conjugation workflow.

-

N-Hydroxysuccinimide (NHS) Ester: This amine-reactive group serves as the initial anchor point to the target biomolecule.[4] It selectively forms highly stable amide bonds with primary amines, such as the side chains of lysine residues on proteins or amine-modified oligonucleotides.[5][6][7]

-

Azide (N₃) Group: Positioned at the opposite terminus, the azide is a stable and largely inert functional group under typical biological conditions.[8] Its true power is unlocked in the second step of conjugation, where it participates in highly efficient and specific "click chemistry" reactions with alkyne- or cyclooctyne-containing molecules.[8][9]

-

PEG3 Spacer: The discrete three-unit polyethylene glycol (PEG) chain is not merely a linker; it is a critical performance enhancer. It imparts hydrophilicity, flexibility, and biocompatibility to the entire system.[10][11]

This combination allows for a precise, stepwise approach: first, attaching the azide-PEG linker to a primary biomolecule (e.g., an antibody), followed by purification, and then "clicking" a second molecule of interest (e.g., a therapeutic payload or a reporter dye) onto the azide handle.

Caption: Mechanism of NHS ester reaction with a primary amine.

Causality Behind Experimental Choices:

-

pH is Critical: The reaction is strongly pH-dependent. [12][13] * Low pH (<7): Primary amines are protonated (-NH₃⁺), rendering them non-nucleophilic and halting the reaction. [14] * Optimal pH (7.2-8.5): This range provides a sufficient concentration of unprotonated amines for efficient reaction while minimizing rapid hydrolysis of the NHS ester. A pH of 8.3-8.5 is often cited as ideal. [12] * High pH (>9): The rate of NHS ester hydrolysis increases dramatically, significantly reducing the yield of the desired conjugate. [6]* Buffer Selection: It is imperative to use buffers that do not contain primary amines, such as Tris or glycine, as they will compete with the target molecule. [14][15]Recommended buffers include phosphate-buffered saline (PBS), sodium bicarbonate, or HEPES. [14]

Act II: Bioorthogonal Click Chemistry

Once the biomolecule is tagged with the azide group, it is ready for the second, highly specific "click" reaction. The azide group can react with molecules containing alkyne or strained cyclooctyne groups. [9][16] Mechanism (CuAAC): The most common click reaction is the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC). [17][18]In this reaction, a copper(I) catalyst activates a terminal alkyne, which then reacts with the azide in a stepwise fashion to exclusively form a stable 1,4-disubstituted 1,2,3-triazole ring. [19]This reaction is known for its high yield, reliability, and tolerance of a wide range of functional groups and aqueous conditions. [20]

Caption: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

An important alternative is the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), which uses strained cyclooctynes (e.g., DBCO, BCN) and proceeds efficiently without the need for a copper catalyst, making it ideal for applications in living systems where copper toxicity is a concern. [9][18]

The PEG3 Spacer: More Than Just a Connector

The polyethylene glycol (PEG) component is integral to the reagent's performance, particularly in biological applications. [10]

-

Enhanced Solubility: PEG is highly water-soluble. [10][21]Attaching a PEG linker can significantly improve the aqueous solubility of hydrophobic molecules, preventing aggregation and precipitation during conjugation and storage. [11][21][22][23]* Biocompatibility and Reduced Immunogenicity: The PEG chain creates a hydration shell around the conjugate. This "stealth" effect can reduce recognition by the immune system and minimize non-specific binding to other proteins or surfaces. [10]* Flexible Spacer Arm: The PEG3 linker provides a flexible, hydrophilic spacer of a defined length. This physical separation can reduce steric hindrance between the conjugated molecules, helping to preserve their biological activity. [11]* Improved Pharmacokinetics: In drug development, PEGylation is a well-established strategy to increase the hydrodynamic radius of therapeutic molecules, which can prolong their circulation time in the bloodstream by reducing renal clearance. [10][21][]

Applications and Step-by-Step Protocols

The dual reactivity of this compound enables a vast array of applications, including the development of antibody-drug conjugates (ADCs), PROTACs, diagnostic imaging agents, and functionalized surfaces. [3][9]

General Two-Step Bioconjugation Workflow

The logical flow of a typical experiment is a two-phase process designed for maximum control and purity.

Caption: A typical two-step bioconjugation workflow.

Protocol: Labeling a Protein with this compound

This protocol provides a robust starting point for labeling an antibody (IgG) and can be adapted for other proteins.

Self-Validation System: This protocol includes purification steps after each reaction to ensure that the final product is free of unreacted components, which is critical for downstream applications and data interpretation.

A. Materials Required

-

Protein (e.g., IgG) in an amine-free buffer (e.g., PBS).

-

This compound.

-

Anhydrous DMSO or DMF.

-

Reaction Buffer: 0.1 M Sodium Bicarbonate, pH 8.3.

-

Quenching Buffer: 1 M Tris-HCl, pH 8.0.

-

Purification: Desalting column (e.g., Sephadex G-25) or dialysis cassette.

B. Reagent Preparation

-

Protein Solution: Prepare the protein solution at a concentration of 2-10 mg/mL in the Reaction Buffer. [7][12]2. NHS Ester Stock: Allow the vial of this compound to warm to room temperature before opening. Immediately before use, dissolve the reagent in anhydrous DMSO or DMF to create a 10 mM stock solution. [25] C. Labeling Reaction

-

Calculate Molar Excess: Determine the amount of NHS ester needed. A 10- to 20-fold molar excess of the NHS ester over the protein is a common starting point for optimization. [14] * Expert Insight: The optimal ratio depends on the number of available lysines on the protein and the desired degree of labeling (DOL). Start with a 10x excess and titrate up or down as needed.

-

Initiate Reaction: Add the calculated volume of the 10 mM NHS ester stock solution to the protein solution while gently vortexing. [12]Ensure the final concentration of organic solvent (DMSO/DMF) remains below 10% to avoid protein denaturation. [14][25]3. Incubate: Allow the reaction to proceed for 30-60 minutes at room temperature or for 2 hours at 4°C. [14][25] * Causality: Lower temperatures (4°C) can slow the competing hydrolysis reaction, which may be beneficial for very dilute protein solutions or longer reaction times.

D. Quenching and Purification

-

Quench: Stop the reaction by adding the Quenching Buffer to a final concentration of 50-100 mM. Incubate for 15-30 minutes at room temperature. [14]This step ensures that any unreacted NHS ester is hydrolyzed.

-

Purify: Immediately purify the azide-labeled protein from excess reagent and byproducts (NHS, hydrolyzed linker) using a desalting column or dialysis against PBS. [14][15]The first colored fraction from a gel filtration column is typically the desired conjugate. [15] E. Storage

-

Store the purified azide-labeled protein under the same conditions as the original, unlabeled protein, typically at 4°C for short-term or in aliquots at -20°C for long-term storage. [5][15]

Troubleshooting and Field-Proven Insights

| Issue | Potential Cause(s) | Recommended Solution(s) |

| Low Labeling Efficiency | 1. Hydrolyzed NHS ester reagent. 2. Incorrect reaction pH (too low). 3. Presence of competing primary amines in the buffer (e.g., Tris, azide). 4. Insufficient molar excess of the linker. | 1. Use a fresh vial of reagent; ensure proper storage and handling. 2. Verify the pH of the reaction buffer is between 7.2 and 8.5. 3. Perform buffer exchange into an amine-free buffer like PBS or bicarbonate before labeling. 4. Increase the molar excess of the NHS ester in increments (e.g., 15x, 20x, 30x). |

| Protein Precipitation | 1. Organic solvent concentration is too high (>10%). 2. Protein is not stable under the reaction conditions. | 1. Reduce the volume of the NHS ester stock solution added; use a more concentrated stock if necessary. 2. Perform the reaction at 4°C instead of room temperature. |

| Inefficient Click Reaction | 1. (CuAAC) Inactive copper catalyst. 2. (CuAAC) Presence of copper-chelating agents (e.g., EDTA) in the buffer. 3. (SPAAC) Insufficient reaction time or concentration. | 1. Use a freshly prepared solution of the copper catalyst and reducing agent (e.g., sodium ascorbate). 2. Perform buffer exchange to remove any chelating agents prior to the click reaction. 3. Increase the concentration of reactants or extend the incubation time. |

Conclusion

This compound stands as a powerful and versatile chemical tool for researchers in drug development and life sciences. Its well-defined structure, combining an amine-reactive NHS ester, a bioorthogonal azide, and a beneficial PEG spacer, provides a reliable and controllable platform for creating complex bioconjugates. By understanding the underlying chemical principles and adhering to validated protocols, scientists can effectively harness this reagent to advance their research, from developing next-generation antibody-drug conjugates to creating sophisticated diagnostic tools.

References

-

Abberior Instruments. (n.d.). NHS ester protocol for labeling proteins. Retrieved from [Link]

-

AxisPharm. (2023, February 9). Application of PEG Linker. Retrieved from [Link]

-

Creative Biolabs. (n.d.). What are PEG Linkers? Retrieved from [Link]

-

FCAD Group. (n.d.). PEG (Polyethylene Glycol) Linker Development. Retrieved from [Link]

-

Glen Research. (n.d.). Glen Report 32-26: Technical Brief - NHS Ester Amine Reaction for Oligonucleotide Labeling. Retrieved from [Link]

-

Glyco MindSynth. (n.d.). This compound. Retrieved from [Link]

-

Interchim. (n.d.). Protocol: NHS Ester Labeling of Amino-Biomolecules. Retrieved from [Link]

-

Interchim. (n.d.). PEGylation reagents (linkers, crosslinkers and labels). Retrieved from [Link]

-

International Journal of Research and Publication and Reviews. (n.d.). Scalable Synthesis of Azido PEG NHS Esters and its Derivatives. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Azide-Alkyne Cycloaddition. Retrieved from [Link]

-

ResearchGate. (2014, August 1). Storing N-hydroxysuccinimide (NHS) esters without losing reactivity? Retrieved from [Link]

-

RSC Publishing. (2015, June 22). Quantification of N-hydroxysuccinimide and N-hydroxysulfosuccinimide by hydrophilic interaction chromatography (HILIC). Analytical Methods. DOI:10.1039/C5AY00042D. Retrieved from [Link]

-

SETA BioMedicals. (n.d.). General Protein Labeling Procedures. Retrieved from [Link]

-

Tebubio. (n.d.). This compound - 100 MG. Retrieved from [Link]

-

Wikipedia. (n.d.). Azide-alkyne Huisgen cycloaddition. Retrieved from [Link]

-

Wikipedia. (n.d.). Click chemistry. Retrieved from [Link]

Sources

- 1. ijrpr.com [ijrpr.com]

- 2. tebubio.com [tebubio.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. PEG NHS ester, Active ester linker, Amine reactive Reagents | AxisPharm [axispharm.com]

- 5. NHS ester protocol for labeling proteins [abberior.rocks]

- 6. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - HK [thermofisher.com]

- 7. biotium.com [biotium.com]

- 8. Azide | BroadPharm [broadpharm.com]

- 9. medchemexpress.com [medchemexpress.com]

- 10. chempep.com [chempep.com]

- 11. interchim.fr [interchim.fr]

- 12. lumiprobe.com [lumiprobe.com]

- 13. interchim.fr [interchim.fr]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. setabiomedicals.com [setabiomedicals.com]

- 16. Azido-PEG3-NHS ester, 1245718-89-1 | BroadPharm [broadpharm.com]

- 17. What is the mechanism of click chemistry? | AAT Bioquest [aatbio.com]

- 18. Click chemistry - Wikipedia [en.wikipedia.org]

- 19. Azide-alkyne Huisgen cycloaddition - Wikipedia [en.wikipedia.org]

- 20. Click Chemistry [organic-chemistry.org]

- 21. creativepegworks.com [creativepegworks.com]

- 22. What are PEG Linkers? - Creative Biolabs [creative-biolabs.com]

- 23. PEG Linkers & Their Applications | Biopharma PEG [biochempeg.com]

- 25. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

An In-depth Technical Guide to Azido-PEG3-CH2CO2-NHS: Principles, Protocols, and Applications in Bioconjugation

This guide provides a comprehensive technical overview of Azido-PEG3-CH2CO2-NHS, a heterobifunctional crosslinker pivotal in modern bioconjugation, drug delivery, and diagnostic development. Designed for researchers, scientists, and drug development professionals, this document delves into the core chemical principles, provides field-proven experimental protocols, and explores the strategic advantages of this versatile reagent.

Introduction: The Strategic Advantage of a Heterobifunctional PEGylated Linker

This compound is a molecule engineered for precision and versatility in conjugating biomolecules. Its structure features three key components:

-

An N-hydroxysuccinimide (NHS) ester : An amine-reactive group for covalent attachment to proteins, antibodies, and other amine-containing molecules.[1][2]

-

An azide group (-N3) : A bioorthogonal handle for "click chemistry," enabling highly specific and efficient ligation to molecules bearing an alkyne group.[3][4]

-

A polyethylene glycol (PEG) spacer (PEG3) : A hydrophilic linker that enhances the solubility and stability of the resulting conjugate, reduces immunogenicity, and provides spatial separation between the conjugated molecules.[][6]

This trifecta of functionalities makes this compound an invaluable tool for creating complex biomolecular architectures, such as antibody-drug conjugates (ADCs), PROteolysis TArgeting Chimeras (PROTACs), and sophisticated diagnostic reagents.[3][7]

Physicochemical Properties and Handling

A thorough understanding of the physicochemical properties of this compound is fundamental to its successful application.

| Property | Value | Source(s) |

| Molecular Weight | ~330.3 g/mol | [Source: Multiple supplier catalogs] |

| Chemical Formula | C12H18N4O7 | [Source: Multiple supplier catalogs] |

| CAS Number | 1092654-47-1 | [Source: Multiple supplier catalogs] |

| Solubility | Soluble in DMSO, DMF | [Source: Multiple supplier catalogs] |

| Storage | Store at -20°C, desiccated. | [8] |

Expert Insight: The NHS ester moiety is highly susceptible to hydrolysis.[9] Therefore, it is crucial to handle the reagent in a moisture-free environment. When preparing stock solutions in anhydrous solvents like DMSO or DMF, ensure the solvent is of high quality and free from amine contaminants.[1] Stock solutions should be prepared fresh, but can be stored at -20°C for short periods if handled properly.[10]

The Chemistry of Conjugation: A Two-Pronged Approach

The utility of this compound lies in its two distinct reactive handles, which can be addressed sequentially.

Amine Conjugation via the NHS Ester

The NHS ester reacts with primary amines, such as the ε-amino group of lysine residues and the N-terminus of proteins, to form a stable amide bond.[11][12] This reaction is a nucleophilic acyl substitution.[13]

Reaction Mechanism: NHS Ester Aminolysis

Caption: Mechanism of NHS ester reaction with a primary amine.

Causality Behind Experimental Choices:

The efficiency of this conjugation is critically dependent on pH. A delicate balance must be struck between maximizing the nucleophilicity of the target amine and minimizing the competing hydrolysis of the NHS ester.[13][14]

-

Low pH (<7): Primary amines are protonated (-NH3+), rendering them non-nucleophilic and significantly slowing the reaction.[9]

-

High pH (>9): While the concentration of the reactive deprotonated amine (-NH2) is high, the rate of NHS ester hydrolysis becomes rapid, reducing the yield of the desired conjugate.[1][15]

The empirically determined optimal pH range for NHS ester reactions is typically 8.3 to 8.5 .[1][16]

Bioorthogonal Ligation via the Azide Group

The azide group is stable under the conditions of the NHS ester reaction and serves as a handle for subsequent "click chemistry" reactions.[8] The most common application in a biological context is the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).[7][] This reaction occurs between the azide and a strained alkyne, such as dibenzocyclooctyne (DBCO) or bicyclo[6.1.0]nonyne (BCN), without the need for a cytotoxic copper catalyst.[7][18]

Reaction Mechanism: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

Caption: SPAAC reaction between an azide and a strained alkyne.

Experimental Protocol: Labeling an Antibody with this compound

This protocol provides a general procedure for conjugating this compound to an antibody. Optimization may be required for specific antibodies and applications.

Materials:

-

Antibody (in an amine-free buffer, e.g., PBS)

-

This compound

-

Anhydrous DMSO

-

Reaction Buffer: 0.1 M Sodium Bicarbonate, pH 8.3

-

Quenching Buffer: 1 M Tris-HCl, pH 8.0

-

Desalting column (e.g., Sephadex G-25)

Workflow Diagram

Caption: Experimental workflow for antibody labeling.

Step-by-Step Methodology:

-

Antibody Preparation:

-

Reagent Preparation:

-

Conjugation Reaction:

-

Calculate the volume of the 10 mM this compound stock solution required to achieve a 10- to 20-fold molar excess over the antibody. This ratio may need to be optimized.[16][20]

-

Add the calculated volume of the NHS ester solution to the antibody solution while gently stirring.

-

Incubate the reaction for 1-2 hours at room temperature, or overnight at 4°C.[16]

-

-

Quenching the Reaction (Optional but Recommended):

-

Purification of the Conjugate:

-

Remove unreacted this compound and reaction byproducts using a desalting column equilibrated with a suitable storage buffer (e.g., PBS).

-

-

Characterization (Degree of Labeling):

-

The degree of labeling (DOL), or the average number of linker molecules per antibody, can be determined using various methods. A common technique for unlabeled linkers is MALDI-TOF mass spectrometry. If the azide is subsequently reacted with a chromophore-containing alkyne, the DOL can be determined by UV-Vis spectrophotometry.[19][21]

-

Troubleshooting Common Issues

| Problem | Possible Cause | Recommended Solution |

| Low or No Conjugation | Hydrolyzed NHS ester due to moisture. | Store reagent desiccated at -20°C. Prepare stock solutions fresh in anhydrous solvent. |

| Incorrect buffer pH (too low). | Ensure the reaction pH is between 8.3 and 8.5.[1] | |

| Presence of competing amines in the buffer (e.g., Tris). | Perform buffer exchange into an amine-free buffer like PBS or bicarbonate.[8] | |

| Protein Precipitation | High degree of labeling, especially with a hydrophobic payload attached to the azide. | Reduce the molar excess of the NHS ester. The PEG3 spacer provides hydrophilicity, but for very hydrophobic molecules, a longer PEG chain may be necessary.[8] |

| High concentration of organic solvent. | Keep the final concentration of DMSO or DMF below 10%.[13] | |

| Loss of Protein Activity | Modification of lysine residues critical for protein function. | Reduce the molar excess of the NHS ester to decrease the DOL. Consider site-specific conjugation methods if activity is consistently lost. |

Conclusion: A Versatile Tool for Advanced Bioconjugation

This compound is a powerful and versatile heterobifunctional linker that enables a two-step conjugation strategy. The well-established NHS ester chemistry allows for efficient labeling of proteins and other biomolecules, while the bioorthogonal azide group provides a handle for subsequent, highly specific "click" reactions. The integrated PEG spacer further enhances the properties of the final conjugate. By understanding the underlying chemical principles and carefully controlling the reaction conditions as outlined in this guide, researchers can effectively leverage this compound to construct sophisticated bioconjugates for a wide range of applications in research, diagnostics, and therapeutics.

References

- Benchchem. (n.d.). Optimizing Bioconjugation: A Guide to NHS Ester Reactions.

- BOC Sciences. (n.d.). PEG Linkers in Antibody-Drug Conjugates.

- ADC Review. (n.d.). PEG Linkers.

- Pasut, G., et al. (2021). Polyethylene glycol-based linkers as hydrophilicity reservoir for antibody-drug conjugates. Journal of Controlled Release.

- Labinsights. (2025). Monodispersed PEG Linkers Enhance Antibody–Drug Conjugates (ADCs).

- Creative Biolabs. (n.d.). What are PEG Linkers?.

- Benchchem. (n.d.). Technical Support Center: Troubleshooting Low Labeling Efficiency with Cy5 NHS Ester.

- Benchchem. (n.d.). Application Notes and Protocols for Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) with Azido-PEG1.

- Benchchem. (n.d.). Application Notes and Protocols: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) of N-Azido.

- Benchchem. (n.d.). An In-Depth Technical Guide to the Mechanism of NHS Ester Reactions with Primary Amines.

- Biotium. (2023). Protocol: Succinimidyl Ester Labeling of Protein Amines.

- Benchchem. (n.d.). Application Notes and Protocols for BDP FL NHS Ester: Determining the Degree of Labeling.

- Benchchem. (n.d.). Optimizing Bioconjugation: Application Notes and Protocols for NHS Ester Reactions.

- Thermo Fisher Scientific. (n.d.). Amine-Reactive Crosslinker Chemistry.

- Langmuir. (2014). Succinimidyl Ester Surface Chemistry: Implications of the Competition between Aminolysis and Hydrolysis on Covalent Protein Immobilization.

- BOC Sciences. (n.d.). Strain-Promoted Alkyne-Azide Cycloadditions (SPAAC).

- International Journal of Research Publication and Reviews. (2023). Scalable Synthesis of Azido PEG NHS Esters and its Derivatives.

- Abberior Instruments. (n.d.). NHS ester protocol for labeling proteins.

- Lumiprobe. (n.d.). NHS Ester Labeling of Biomolecules Containing Primary Amino Groups.

- Glen Research. (n.d.). Technical Brief - NHS Ester Amine Reaction for Oligonucleotide Labeling.

- BroadPharm. (n.d.). PEG NHS ester, Amine Reactive Reagent.

- Interchim. (n.d.). Protocol: NHS Ester Labeling of Amino-Biomolecules.

- Biopharma PEG. (n.d.). N3-PEG-NHS.

- Benchchem. (n.d.). Side reactions of Azido-PEG3-SS-NHS and how to avoid them.

Sources

- 1. lumiprobe.com [lumiprobe.com]

- 2. PEG NHS ester, Amine Reactive Reagent | BroadPharm [broadpharm.com]

- 3. ijrpr.com [ijrpr.com]

- 4. Azide PEG NHS, N3-PEG-NHS - Biopharma PEG [biochempeg.com]

- 6. What are PEG Linkers? - Creative Biolabs [creative-biolabs.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. interchim.fr [interchim.fr]

- 11. NHS ester protocol for labeling proteins [abberior.rocks]

- 12. glenresearch.com [glenresearch.com]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. Succinimidyl Ester Surface Chemistry: Implications of the Competition between Aminolysis and Hydrolysis on Covalent Protein Immobilization - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - HK [thermofisher.com]

- 16. pdf.benchchem.com [pdf.benchchem.com]

- 18. pdf.benchchem.com [pdf.benchchem.com]

- 19. biotium.com [biotium.com]

- 20. pdf.benchchem.com [pdf.benchchem.com]

- 21. pdf.benchchem.com [pdf.benchchem.com]

Azido-PEG3-CH2CO2-NHS stability and storage conditions

An In-Depth Technical Guide to the Stability and Storage of Azido-PEG3-CH2CO2-NHS

Abstract

This compound is a heterobifunctional crosslinker that has become a cornerstone in modern bioconjugation, particularly in the construction of Antibody-Drug Conjugates (ADCs) and targeted therapeutics. Its architecture, comprising an amine-reactive N-hydroxysuccinimide (NHS) ester, a bioorthogonal azide group, and a hydrophilic polyethylene glycol (PEG) spacer, offers remarkable versatility. However, the successful application of this reagent is critically dependent on its chemical integrity, which can be compromised by improper storage and handling. The NHS ester moiety is exquisitely sensitive to hydrolysis, a competing reaction that can drastically reduce conjugation efficiency. This guide provides a comprehensive, in-depth analysis of the factors governing the stability of this compound, offering field-proven protocols and the causal chemical principles behind them to ensure maximal reactivity and reproducible results in your research endeavors.

The Molecular Architecture: A Trio of Functionality

To master the handling of this compound, one must first understand the distinct role and chemical vulnerabilities of its three core components.

-

N-Hydroxysuccinimide (NHS) Ester: This is the workhorse for amine conjugation. It reacts with primary amines, such as the ε-amino group of lysine residues on a protein's surface, via a nucleophilic acyl substitution to form a highly stable amide bond.[1][2][3][4][5][6] The primary and most critical vulnerability of this group is its susceptibility to hydrolysis, where water acts as a competing nucleophile, converting the reactive ester into an inert carboxylic acid.[1][4][7][8][9]

-

Azide (N₃) Group: The azide moiety is the key to bioorthogonal "click chemistry." It remains inert to most functional groups found in biological systems but reacts with high efficiency and specificity with alkyne-containing molecules.[2][3][5][6][10] This reaction can be catalyzed by copper (CuAAC) or proceed without a catalyst if a strained alkyne (e.g., DBCO) is used (SPAAC).[2][5][10][] While generally stable, organic azides can be sensitive to heat, shock, and certain reducing conditions.[10][12][13][14] The structure of this compound adheres to the "Rule of Six," which posits that having at least six carbon atoms per energetic group (like azide) confers relative stability for safe handling.[13][14][15]

-

Polyethylene Glycol (PEG3) Spacer: The short, hydrophilic PEG3 linker serves two purposes: it enhances the aqueous solubility of the molecule and the resulting conjugate, and it provides a defined spatial separation between the conjugated molecules.[2][16] The ether backbone of PEG is generally robust but can be susceptible to long-term oxidative degradation, a process accelerated by exposure to light and elevated temperatures.[17][18]

The Chemistry of Instability: Causality and Control

The stability of this compound is not absolute; it is a dynamic state influenced by its environment. Understanding the chemical principles behind its degradation is paramount to preventing it.

The Primary Enemy: NHS Ester Hydrolysis

The single most significant factor leading to reagent inactivation is the hydrolysis of the NHS ester. This reaction is in direct competition with the desired aminolysis (amide bond formation).[1][9][19]

Diagram 1: Competing reaction pathways for the NHS ester moiety.

Critical Environmental Factors

A. pH: The Double-Edged Sword The pH of the reaction buffer is the most critical parameter to control.[20] It governs a delicate balance between activating the target amine and preserving the NHS ester.

-

Below pH 7.2: The target primary amines are predominantly protonated (-NH₃⁺), rendering them poor nucleophiles and significantly slowing the desired conjugation reaction.[7][20][21]

-

pH 7.2 to 8.5: This is the optimal range for most conjugations. It provides a sufficient concentration of deprotonated, reactive amines (-NH₂) while keeping the rate of hydrolysis manageable.[1][2][7][21] A pH of 8.3-8.5 is often an ideal starting point.[7][21]

-

Above pH 8.5: The concentration of hydroxide ions (OH⁻) increases, dramatically accelerating the hydrolysis of the NHS ester.[1][7][8][19][20][22] This rapid degradation can severely reduce the yield of the final conjugate.

B. Temperature: An Accelerator for All Reactions Higher temperatures increase the rate of all chemical reactions, including both the desired aminolysis and the competing hydrolysis.[7][22]

-

Storage: The solid reagent must be stored at low temperatures (≤ -15°C) to minimize any potential degradation over time.[3][17][23][24][25]

-

Reaction: Incubations are typically performed at room temperature (20-25°C) for 30-60 minutes or at 4°C for longer periods (2 hours to overnight), especially when working with temperature-sensitive proteins.[2][23][24]

C. Moisture: The Ever-Present Threat Because the NHS ester is highly sensitive to hydrolysis, exposure to moisture is the primary cause of reagent failure during storage and handling.[8][23][24][26][27] This includes atmospheric humidity, which can condense onto cold vials.[7][8][17][23][24][26]

Data Presentation: Stability of NHS Esters

The following table summarizes the quantitative relationship between pH, temperature, and the stability of the NHS ester group, expressed as its half-life (t½), the time required for 50% of the reagent to hydrolyze.

| pH | Temperature | Half-life (t½) of NHS Ester | Source(s) |

| 7.0 | 0°C | ~ 4-5 hours | [1][19] |

| 7.4 | 25°C (RT) | ~ 128-166 minutes | [22] |

| 8.6 | 4°C | ~ 10 minutes | [1][19] |

| 9.0 | 25°C (RT) | ~ 5-9 minutes | [22] |

This data illustrates the exponential decay in stability as pH and temperature increase.

A Self-Validating System: Protocols for Storage and Handling

Adherence to strict, validated protocols is not merely a suggestion but a requirement for achieving reproducible, high-yield conjugations.

Protocol for Long-Term Storage (Solid Reagent)

-

Confirm Integrity Upon Receipt: Ensure the product is delivered on blue ice or dry ice and that the container is sealed.

-

Select Storage Location: Store the vial immediately in a freezer at -20°C or colder.[17][23][24][25] For maximum longevity, a -80°C freezer is preferable.

-

Ensure a Dry Environment: Place the sealed vial inside a secondary container with a desiccant.[23][24][26] This provides an extra layer of protection against moisture ingress.

-

Protect from Light: Keep the vial in its original box or wrap it in aluminum foil to protect the PEG linker from potential photo-oxidation.[17][28]

-

Maintain Inert Atmosphere (Optimal): For multi-year storage, placing the desiccated container in a sealed bag that has been purged with an inert gas like argon or nitrogen is the gold standard.[17]

Protocol for Handling and Solution Preparation

This is the stage where most reagent degradation occurs due to simple mistakes.

-

Equilibrate to Room Temperature: CRITICAL STEP: Before opening, remove the vial from the freezer and allow it to sit on the bench for at least 20-30 minutes, or until it has fully equilibrated to room temperature.[7][8][17][23][24][26] Opening a cold vial will cause atmospheric moisture to condense directly onto the hydroscopic powder, leading to immediate hydrolysis.

-

Prepare Solvent: Use only high-quality, anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).[2][21][23][24][28][29] Ensure the solvent is stored over molecular sieves to maintain its dryness.

-

Weigh and Dissolve: In a low-humidity environment if possible, quickly open the vial, weigh the desired amount of reagent, and close the vial tightly. Immediately dissolve the powder in the anhydrous solvent. Do not prepare aqueous stock solutions for storage. [21][23][24] The NHS-ester moiety readily hydrolyzes in aqueous solutions.[23][24][28]

-

Use Immediately: The prepared organic stock solution should be used for the conjugation reaction without delay.[2][23][24] While some sources suggest short-term storage of DMSO stocks at -20°C, this is not recommended as it introduces risk.[21] Discard any unused reconstituted reagent.[23][24]

-

Reseal for Storage: Before returning the solid reagent to the freezer, it is best practice to purge the vial's headspace with an inert gas (argon or nitrogen) to displace any ambient air and moisture.[17][26]

Experimental Workflow: Amine Conjugation

This protocol provides a robust framework for conjugating this compound to an amine-containing biomolecule, such as a protein or antibody.

Diagram 2: Experimental workflow for bioconjugation.

Methodology

Materials:

-

Amine-containing biomolecule (e.g., protein, antibody)

-

This compound Ester

-

Reaction Buffer: Amine-free buffer, e.g., 0.1 M sodium phosphate, 0.15 M NaCl, pH 7.2; or 50 mM Borate Buffer, pH 8.5.[2][23] Crucially, avoid buffers containing primary amines like Tris (TBS) or glycine. [1][9][23][24][28]

-

Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF)

-

Quenching Buffer (Optional): 1 M Tris-HCl, pH 8.0[2]

-

Purification System: Desalting column or dialysis cassette appropriate for the biomolecule.[2][23]

Procedure:

-

Biomolecule Preparation: If your biomolecule is in a buffer containing primary amines, exchange it into the Reaction Buffer. Adjust the final concentration to 1-10 mg/mL.[2]

-

Linker Preparation: Following the protocol in section 3.2, prepare a fresh 10 mg/mL or ~10 mM solution of this compound in anhydrous DMSO or DMF immediately before use.[2][23]

-

Conjugation Reaction:

-

Calculate the volume of the linker solution needed to achieve the desired molar excess over the biomolecule (a 10- to 20-fold molar excess is a common starting point).[2][23]

-

While gently stirring or vortexing the biomolecule solution, add the calculated volume of the linker stock solution. Ensure the final concentration of organic solvent does not exceed 10% to prevent protein denaturation.[7][23][28]

-

-

Incubation: Incubate the reaction for 1-4 hours at room temperature or overnight at 4°C.[2] For sensitive proteins, the 4°C incubation is recommended.

-

Quenching (Optional but Recommended): To stop the reaction and ensure no residual reactive esters remain, add Quenching Buffer to a final concentration of 20-50 mM.[2][7] Incubate for an additional 30 minutes at room temperature.

-

Purification: Remove the excess, unreacted linker and the N-hydroxysuccinimide byproduct by purifying the reaction mixture using a desalting column or through dialysis against a suitable storage buffer (e.g., PBS).[2][7][23]

-

Verification and Storage: The resulting azide-functionalized biomolecule is now ready for downstream applications like click chemistry. Store the conjugate under conditions optimal for the parent biomolecule.

Concluding Remarks: A Summary of Best Practices

The chemical reactivity that makes this compound a powerful tool also makes it inherently unstable if mishandled. Success hinges on rigorously protecting the NHS ester from its primary degradation pathway: hydrolysis.

Key Takeaways:

-

Moisture is the Enemy: The NHS ester is highly susceptible to hydrolysis. Always store the solid reagent desiccated and allow the vial to reach room temperature before opening to prevent condensation.

-

Control Your pH: Use an amine-free buffer in the optimal pH range of 7.2-8.5 to balance amine reactivity with NHS ester stability.

-

Work Cold, Work Fast: Store the solid reagent at -20°C or colder. Prepare solutions in anhydrous organic solvent immediately before use and do not store them.

-

Avoid Amine Buffers: Never use buffers containing Tris or glycine during the conjugation step, as they will compete with your target molecule and quench the reaction.

By internalizing the chemical principles and adhering to the protocols outlined in this guide, researchers can ensure the integrity of their this compound reagent, leading to more efficient, consistent, and successful bioconjugation outcomes.

References

-

PEG Storage and Handling Conditions. JenKem Technology. [Link]

-

Azide N3: Reactivity, Uses & Significance in Chemistry. baseclick GmbH. [Link]

-

Protocol for Conjugating NHS-Ester Modifications to Amino-Labeled Oligonucleotides. Glen Research. [Link]

-

The pH-Dependent Formation of PEGylated Bovine Lactoferrin by Branched Polyethylene Glycol (PEG)-N-Hydroxysuccinimide (NHS) Active Esters. J-Stage. [Link]

-

This compound - COA. Glyco MindSynth. [Link]

-

Azido-PEG3-CH2COOH NHS Ester. Precise PEG. [Link]

-

How to determine reactivity of NHS esters on biotinylation and cross-linking reagents. G-Biosciences. [Link]

-

N-Hydroxysuccinimide active ester. Peptide Institute, Inc. [Link]

-

This compound - 100 MG. Tebubio. [Link]

-

Information on Azide Compounds. Stanford Environmental Health & Safety. [Link]

-

Azide. KIT - IOC - Bräse - Research. [Link]

-

Safe Handling of Azides. University of Pittsburgh. [Link]

-

Drying and Storage Effects on Poly(ethylene glycol) Hydrogel Mechanical Properties and Bioactivity. PMC - NIH. [Link]

-

Glen Report 32-26: Technical Brief - NHS Ester Amine Reaction for Oligonucleotide Labeling. Glen Research. [Link]

-

N-Hydroxysuccinimide Esters: Versatile Tools in Organic Synthesis. Amerigo Scientific. [Link]

-

How Long Does Polyethylene Glycol Last?. Chemistry For Everyone - YouTube. [Link]

-

Azide Compounds. Environmental Health and Safety. [Link]

-

Kinetics And Mechanisms Of The Aminolysis Of N-Hydroxysuccinimide Esters In Aqueous Buffers. Scholars' Mine. [Link]

-

Optimizing the Stability of Viral Nanoparticles: Engineering Strategies, Applications, and the Emerging Concept of the Virophore. ACS Publications. [Link]

-

PEG Stability: A Look at pH and Conductivity Changes over Time in Polyethylene Glycols. Hampton Research. [Link]

-

The Aminolysis Of N-Hydroxysuccinimide Esters. A Structure-Reactivity Study. Scholars' Mine. [Link]

-

Quantification of N -hydroxysuccinimide and N -hydroxysulfosuccinimide by hydrophilic interaction chromatography (HILIC). Analytical Methods (RSC Publishing). [Link]

Sources

- 1. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - HK [thermofisher.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Azide PEG NHS, N3-PEG-NHS - Biopharma PEG [biochempeg.com]

- 4. glenresearch.com [glenresearch.com]

- 5. vectorlabs.com [vectorlabs.com]

- 6. Azido-PEG3-NHS ester, 1245718-89-1 | BroadPharm [broadpharm.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. info.gbiosciences.com [info.gbiosciences.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. Azide N3: Reactivity, Uses & Significance in Chemistry [baseclick.eu]

- 12. Information on Azide Compounds – Stanford Environmental Health & Safety [ehs.stanford.edu]

- 13. KIT - IOC - Bräse - Research - Research interests - Azide [ioc.kit.edu]

- 14. safety.pitt.edu [safety.pitt.edu]

- 15. safety.fsu.edu [safety.fsu.edu]

- 16. benchchem.com [benchchem.com]

- 17. PEG Storage and Handling Conditions - JenKem Technology [jenkemusa.com]

- 18. hamptonresearch.com [hamptonresearch.com]

- 19. help.lumiprobe.com [help.lumiprobe.com]

- 20. pdf.benchchem.com [pdf.benchchem.com]

- 21. lumiprobe.com [lumiprobe.com]

- 22. jstage.jst.go.jp [jstage.jst.go.jp]

- 23. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 24. broadpharm.com [broadpharm.com]

- 25. N-(Azido-PEG3)-N-bis(PEG3-NHS ester) | PEG derivatives | TargetMol [targetmol.com]

- 26. documents.thermofisher.com [documents.thermofisher.com]

- 27. N-Hydroxysuccinimide active ester [schem.jp]

- 28. pdf.benchchem.com [pdf.benchchem.com]

- 29. Protocol for Conjugating NHS-Ester Modifications to Amino-Labeled Oligonucleotides [sigmaaldrich.com]

An In-depth Technical Guide to Heterobifunctional Crosslinkers

Preamble: The Molecular Bridge

In the intricate landscape of molecular biology and therapeutic development, the ability to selectively connect two different molecules is not merely a technique—it is the foundation of innovation. Heterobifunctional crosslinkers are the master architects of these connections. Possessing two distinct reactive ends, these reagents enable the precise, covalent linkage of diverse molecules like proteins, nucleic acids, and therapeutic payloads.[1][2] Their unique design facilitates a controlled, sequential reaction process, fundamentally minimizing the undesirable formation of homodimers—a common pitfall of their homobifunctional counterparts.[1][2] This guide provides a deep dive into the chemistry, strategic selection, and practical application of these indispensable tools, designed for the researcher, scientist, and drug development professional aiming to harness their full potential.

Section 1: The Anatomy of a Heterobifunctional Crosslinker

At its core, a heterobifunctional crosslinker is composed of three essential components: two different reactive functional groups and a spacer arm that connects them. This architecture is the key to its versatility and control.[2]

-

Reactive Group 1: Targets a specific functional group on the first molecule (e.g., a primary amine on an antibody).

-

Reactive Group 2: Targets a different functional group on the second molecule (e.g., a sulfhydryl group on a drug payload).

-

Spacer Arm: This chemical bridge dictates the distance between the two conjugated molecules. Its length and composition can be manipulated to influence the stability, solubility, and steric hindrance of the final conjugate.[3][4][5]

The power of this design lies in the ability to perform a two-step conjugation.[1][] First, the more reactive group is reacted with the first target molecule. After purification to remove excess crosslinker, the second molecule is added to react with the second, less reactive or different-specificity group. This sequential approach is the cornerstone of creating clean, well-defined bioconjugates.[2][7]

Caption: Basic structure of a heterobifunctional crosslinker.

Section 2: The Chemistry of Reactivity: A Detailed Look

The selection of a heterobifunctional crosslinker is dictated by the available functional groups on the target biomolecules. Understanding the underlying reaction chemistry is paramount for experimental success.

Amine-Reactive Chemistries: The Workhorse

Primary amines (-NH₂), found at the N-terminus of proteins and on the side chain of lysine residues, are the most common targets for bioconjugation.[8]

-

N-Hydroxysuccinimide (NHS) Esters: These are the most widely used amine-reactive groups.[9] They react with primary amines via nucleophilic acyl substitution to form a stable amide bond.[8][10]

-

Optimal pH: 7.2-8.5.[10][11] Below this range, the amine is protonated and less nucleophilic; above this range, hydrolysis of the NHS ester becomes a significant competing reaction.[8][10]

-

Considerations: Buffers containing primary amines, such as Tris or glycine, are incompatible and will compete with the intended reaction.[11][12]

-

Sulfhydryl-Reactive Chemistries: Precision Targeting

Sulfhydryl groups (-SH), found on cysteine residues, offer a more specific target due to their lower abundance compared to amines.[13]

-

Maleimides: This group reacts with sulfhydryls via a Michael addition to form a stable, non-reversible thioether bond.[14]

-

Optimal pH: 6.5-7.5.[14] This narrow window ensures high specificity for sulfhydryls. At a pH > 8.5, reactivity towards primary amines increases.[14]

-

Considerations: The maleimide group can undergo hydrolysis at higher pH, rendering it inactive. Also, reducing agents used to generate free sulfhydryls must be thoroughly removed before adding the maleimide-containing crosslinker.[15]

-

-

Pyridyl Disulfides: These react with sulfhydryls to form a cleavable disulfide bond.[1] A key advantage is the release of a chromophore (pyridine-2-thione) during the reaction, which allows for spectrophotometric monitoring.[1]

Photoreactive Chemistries: Capturing Transient Interactions

Photoreactive crosslinkers are invaluable for studying unknown or transient protein-protein interactions.[16][17] These reagents remain inert until activated by UV light, at which point they form highly reactive intermediates that can covalently bond to nearby molecules.[17][18]

-

Aryl Azides and Diazirines: Upon UV activation, these groups form highly reactive nitrenes and carbenes, respectively.[18] These intermediates can insert into C-H and N-H bonds, making them non-selective and ideal for capturing any interacting partner in close proximity.[17][18]

Carbonyl-Reactive Chemistries

Carbonyls (aldehydes and ketones) can be targeted using hydrazide or aminooxy-containing crosslinkers. These are particularly useful for modifying glycoproteins, where the carbohydrate moieties can be oxidized to create aldehyde groups.[1][2]

"Zero-Length" Crosslinkers

Reagents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC or EDAC) are considered "zero-length" because they facilitate the direct formation of an amide bond between a carboxyl group (-COOH) and a primary amine (-NH₂) without becoming part of the final linkage.[19][20][21] EDC activates the carboxyl group, which then reacts with the amine.[20] This is often used in conjunction with NHS or Sulfo-NHS to increase the efficiency and stability of the amine-reactive intermediate.[19]

| Reactive Group | Target Functional Group | Resulting Bond | Optimal pH | Key Considerations |

| NHS Ester | Primary Amines (-NH₂) | Amide | 7.2 - 8.5[10][11] | Susceptible to hydrolysis.[11] Avoid amine-containing buffers (e.g., Tris).[12] |

| Maleimide | Sulfhydryls (-SH) | Thioether | 6.5 - 7.5[14] | Highly specific for sulfhydryls.[14] Can react with amines at pH > 8.5.[14] |

| Pyridyl Disulfide | Sulfhydryls (-SH) | Disulfide (Cleavable) | ~7.5 | Reaction releases a trackable chromophore.[1] Bond is reversible with reducing agents. |

| Aryl Azide/Diazirine | C-H, N-H bonds (Non-specific) | Covalent | N/A (UV Activated) | Requires UV light for activation.[17] Captures transient or unknown interactions.[16] |

| Hydrazide/Aminooxy | Carbonyls (Aldehydes, Ketones) | Hydrazone/Oxime | ~4.5 - 6.0 | Useful for glycoproteins after oxidation.[1] |

| EDC (+NHS) | Carboxyls (-COOH) to Amines (-NH₂) | Amide | 4.5 - 7.2 | "Zero-length" crosslinker; it is not incorporated into the final bond.[19][20] |

Section 3: Strategic Considerations for Crosslinker Selection

Choosing the right crosslinker involves a multi-faceted decision process that goes beyond the reactive chemistries.

The Spacer Arm: More Than Just a Bridge

The spacer arm's length and chemical composition are critical design elements.[3]

-

Length: The distance between the reactive ends can range from short (~<10 Å) to long (>30 Å).[3] Shorter arms are suitable for intramolecular crosslinking or when the interaction domains are very close, while longer arms are necessary for intermolecular crosslinking between large proteins.[3]

-

Composition: Spacer arms can be hydrophobic (aliphatic chains) or hydrophilic. The inclusion of polyethylene glycol (PEG) units can significantly enhance the water solubility of the crosslinker and the final conjugate, which can be crucial for preventing aggregation of hydrophobic molecules.[4][22]

Cleavable vs. Non-Cleavable Linkers: A Critical Choice

The stability of the linkage is a key determinant of the application.[23][24]

-

Non-Cleavable Linkers: Form a permanent, stable covalent bond (e.g., amide, thioether).[23][24] These are ideal for applications where long-term stability is required, such as in diagnostic assays or when stabilizing protein complexes for analysis.[24]

-

Cleavable Linkers: Contain a labile bond within the spacer arm that can be broken under specific conditions.[23] This is highly advantageous for applications like:

-

Drug Delivery: In Antibody-Drug Conjugates (ADCs), cleavable linkers are designed to be stable in circulation but break upon entering the target cell, releasing the cytotoxic payload.[][26] Common cleavage mechanisms include hydrolysis in the acidic environment of lysosomes or reduction by intracellular glutathione.[26]

-

Mass Spectrometry (XL-MS): In protein interaction studies, cleavable linkers simplify the analysis of complex mass spectrometry data, making it easier to identify the crosslinked peptides.[23]

-

Section 4: Core Applications in Research and Drug Development

The precise nature of heterobifunctional crosslinkers has made them central to numerous advanced applications.

Antibody-Drug Conjugates (ADCs)

ADCs represent a paradigm of targeted therapy, combining the specificity of a monoclonal antibody with the potency of a cytotoxic drug.[] Heterobifunctional linkers are the linchpin of this technology, enabling the drug to be stably attached to the antibody until it reaches the target tumor cell.[][26] The choice between a cleavable and non-cleavable linker directly impacts the ADC's mechanism of action, efficacy, and safety profile.[][27]

Caption: Simplified workflow for creating an Antibody-Drug Conjugate (ADC).

Probing Protein-Protein Interactions

Crosslinking coupled with mass spectrometry (XL-MS) is a powerful method for mapping the architecture of protein complexes and identifying interaction partners.[18] By covalently "freezing" interactions, even transient ones, researchers can isolate and identify the components of complex cellular machinery.[23][28] Photoreactive heterobifunctional crosslinkers are particularly useful here, allowing for specific attachment to a "bait" protein, followed by light-induced crosslinking to any nearby "prey" proteins.[1]

Bioconjugation and Surface Immobilization

These reagents are fundamental for creating a vast array of bioconjugates, including enzyme-antibody conjugates for diagnostic assays (like ELISA) and fluorescently labeled proteins for imaging.[] They are also used to immobilize proteins, antibodies, or enzymes onto surfaces for applications in biosensors and affinity chromatography.[9]

Section 5: Experimental Protocol: Two-Step Protein-Protein Conjugation using an NHS-Ester/Maleimide Crosslinker

This protocol describes a self-validating system for conjugating two proteins (Protein A, rich in amines; Protein B, containing a free sulfhydryl) using a crosslinker like SMCC (Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate).

Pillar of Trustworthiness: Each step includes checkpoints and rationale to ensure the integrity of the process. Success in one step is a prerequisite for the next, creating a self-validating workflow.

Step 1: Activation of Protein A with the NHS-Ester Moiety

Rationale: This initial step creates a stable, maleimide-activated Protein A intermediate. The key is to achieve sufficient activation without causing protein precipitation and to subsequently remove all unreacted crosslinker, which could otherwise interfere with the next step.

-

Buffer Exchange: Ensure Protein A is in an amine-free buffer (e.g., PBS, HEPES) at pH 7.2-7.5.[15] A protein concentration of 1-10 mg/mL is typical.[8][15]

-

Crosslinker Preparation: Immediately before use, dissolve the SMCC crosslinker in an anhydrous organic solvent like DMSO or DMF to a concentration of 10-20 mM.[8][15]

-

Reaction: Add a 10- to 20-fold molar excess of the crosslinker solution to the Protein A solution.[15] The final solvent concentration should be kept low (<10%) to avoid protein denaturation.

-

Incubation: Incubate the reaction for 30-60 minutes at room temperature or 2 hours at 4°C with gentle mixing.[10][15]

-

Removal of Excess Crosslinker: This is a critical validation point. Immediately remove the unreacted crosslinker using a desalting column equilibrated with a buffer suitable for the next step (e.g., PBS, pH 6.5-7.0).[10][15] This prevents the maleimide group of the free crosslinker from reacting with Protein B.

Step 2: Conjugation of Maleimide-Activated Protein A to Protein B

Rationale: This step forms the final, stable conjugate. The reaction is highly specific for the sulfhydryl on Protein B, provided the pH is correctly maintained.

-

Prepare Protein B: Ensure Protein B has a free sulfhydryl group. If necessary, reduce disulfide bonds with a reducing agent like TCEP and subsequently remove the reducing agent completely via a desalting column.[15]

-

Conjugation Reaction: Combine the maleimide-activated Protein A (from Step 1) with Protein B in a suitable molar ratio (often starting at 1:1).

-

Incubation: Incubate the mixture for 1-2 hours at room temperature or 2-4 hours at 4°C.[15]

-

Quenching (Optional but Recommended): To stop the reaction and cap any unreacted maleimide groups, add a low molecular weight thiol like cysteine or β-mercaptoethanol.[10]

-

Analysis and Purification: Analyze the reaction products using SDS-PAGE. The formation of a new, higher molecular weight band corresponding to the A-B conjugate validates the success of the crosslinking.[29][30] The final conjugate can then be purified from unreacted components using size-exclusion or affinity chromatography.

Caption: Two-step heterobifunctional crosslinking workflow.

Section 6: Troubleshooting Common Issues

| Problem | Potential Cause | Recommended Solution |

| Low/No Conjugation | Incompatible buffer components (e.g., Tris, glycine).[12] | Perform buffer exchange into a non-reactive buffer (e.g., PBS, HEPES) before starting.[31] |

| Hydrolysis of reactive groups (NHS-ester or maleimide). | Prepare crosslinker stock solutions immediately before use as they are often moisture-sensitive.[12] Control pH carefully. | |

| No available functional groups on the protein. | Confirm the presence of accessible amines or sulfhydryls. Consider using a different crosslinker chemistry.[12] | |

| Protein Precipitation/Aggregation | Over-modification of the protein, altering its charge and solubility.[12] | Reduce the molar excess of the crosslinker used in the reaction. Optimize stoichiometry.[12][32] |

| Use of organic solvent (e.g., DMSO) for crosslinker. | Keep the final concentration of organic solvent as low as possible (<10%). | |

| Hydrophobicity of the crosslinker. | Consider using a water-soluble version of the crosslinker (e.g., Sulfo-SMCC) or one with a hydrophilic PEG spacer.[22] | |

| Smear on SDS-PAGE Gel | Highly variable number of crosslinkers attached to each protein molecule, creating a heterogeneous mixture.[33] | Optimize the molar ratio of crosslinker to protein to achieve a more controlled reaction. Purify the final product using size-exclusion chromatography to isolate specific fractions.[33] |

References

- review of heterobifunctional linkers in bioconjugate chemistry - Benchchem.

- Bioconjugation Techniques for Enhancing Stability and Targeting Efficiency of Protein and Peptide Therapeutics - PubMed.

- Cleavable Crosslinkers for Protein Interaction Studies - Benchchem.

- Residue Selective Crosslinking of Proteins through Photoactivatable or Proximity-Enabled Reactivity - NIH.

- Zero-Length Crosslinkers - EDC-HCl, Sulfo-NHS & NHS.

- Cleavable vs. Non-Cleavable PEG Linkers: Pros, Cons, and Applications - PurePEG.

- What Are ADC Linkers: Difference Between Cleavable and Non-Cleavable? - BOC Sciences.

- High Efficiency & Stability Protein CrossLinking with EDC & NHS - G-Biosciences.

- Photoreactive Crosslinker Chemistry | Thermo Fisher Scientific - US.

- Synthesis of Photoreactive Mass Spec Cleavable Crosslinkers to Study Protein-Protein Interactions - eScholarship.

- Cleavable vs. Non-Cleavable Linkers - BroadPharm.

- What Is the Protocol for Crosslinking-Based Protein Interaction Analysis? - Mtoz Biolabs.

- Book Review of Bioconjugate Techniques | Journal of the American Chemical Society.

- Protocol for Chemical Cross-Linking - Creative Proteomics.

- Enabling Photoactivated Cross-Linking Mass Spectrometric Analysis of Protein Complexes by Novel MS-Cleavable Cross-Linkers - PubMed Central.

- Bioconjugation Techniques for Enhancing Stability and Targeting Efficiency of Protein and Peptide Therapeutics - OUCI.

- A Photo-Caged Cross-Linker for Identifying Protein-Protein Interactions - KOPS.

- Advances in Bioconjugation - PMC - PubMed Central.

- Protein Labeling, Crosslinking, and Modification Support—Troubleshooting | Thermo Fisher Scientific - US.

- Sulfhydryl-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - US.

- Cleavable versus non-cleavable ADC linker chemistry - ProteoGenix.

- 8 Factors to Consider when Selecting a Protein Cross-linker - G-Biosciences.

- The Impact of PEG Spacer Arm Length on Crosslinker Performance: A Comparative Guide - Benchchem.

- A Comparative Guide to Protein Crosslinking: EDC/NHS Coupling vs. Alternatives - Benchchem.

- Book Review of Bioconjugate Techniques. Second Edition | Journal of Medicinal Chemistry.

- An In-depth Technical Guide to the Mechanism of Action of Mal-PEG3-NHS Ester Crosslinker - Benchchem.

- Technical Support Center: Troubleshooting Protein Aggregation During N-Methylmaleimide Conjugation - Benchchem.

- Heterobifunctional Crosslinkers for Labeling - BOC Sciences.

- Insights on Chemical Crosslinking Strategies for Proteins - PMC - NIH.

- Heterobifunctional Crosslinkers - Creative Biolabs.

- Probing structures of large protein complexes using zero-length cross-linking - PMC - NIH.

- Bioconjugation - Vector Labs.

- Troubleshooting Guides - Creative Biolabs.

- Zero-Length Crosslinkers | SCBT - Santa Cruz Biotechnology.

- Understanding chemical reactivity for homo- and heterobifunctional protein cross-linking agents - PubMed.

- How to cross-link proteins.

- Exploring Spacer Arm Structures for Designs of Asymmetric Sulfoxide-containing MS-cleavable Cross-linkers - PMC - PubMed Central.

- An In-Depth Technical Guide to the Mechanism of Action for Maleimide-NHS Ester Crosslinkers - Benchchem.

- Crosslinking -Interaction -Protein -Biochemistry-BIO-PROTCOCL.

- Troubleshooting bioconjugates migration in a SDS-PAGE gel? - Biology Stack Exchange.

- Scheme of heterobifunctional linkers used in conjugate preparations... - ResearchGate.

- Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - US.

- Amine-Reactive Crosslinker Overview - Creative Proteomics.

- Chemical Crosslinking - Probing the interface of proteins - OSU Chemistry.

- Strategies for successful crosslinking and bioconjugation applications - YouTube.

- The effect of spacer arm length of an adhesion ligand coupled to an alginate gel on the control of fibroblast phenotype - PubMed.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Heterobifunctional Crosslinkers - Creative Biolabs [creative-biolabs.com]

- 3. info.gbiosciences.com [info.gbiosciences.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Exploring Spacer Arm Structures for Designs of Asymmetric Sulfoxide-containing MS-cleavable Cross-linkers - PMC [pmc.ncbi.nlm.nih.gov]

- 7. fgsc.net [fgsc.net]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. Amine-Reactive Crosslinker Overview - Creative Proteomics [creative-proteomics.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - HK [thermofisher.com]

- 12. Protein Labeling, Crosslinking, and Modification Support—Troubleshooting | Thermo Fisher Scientific - JP [thermofisher.com]

- 13. Understanding chemical reactivity for homo- and heterobifunctional protein cross-linking agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Sulfhydryl-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - US [thermofisher.com]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. Residue Selective Crosslinking of Proteins through Photoactivatable or Proximity-Enabled Reactivity - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Photoreactive Crosslinker Chemistry | Thermo Fisher Scientific - SG [thermofisher.com]

- 18. Enabling Photoactivated Cross-Linking Mass Spectrometric Analysis of Protein Complexes by Novel MS-Cleavable Cross-Linkers - PMC [pmc.ncbi.nlm.nih.gov]

- 19. info.gbiosciences.com [info.gbiosciences.com]

- 20. Probing structures of large protein complexes using zero-length cross-linking - PMC [pmc.ncbi.nlm.nih.gov]

- 21. scbt.com [scbt.com]

- 22. youtube.com [youtube.com]

- 23. pdf.benchchem.com [pdf.benchchem.com]

- 24. purepeg.com [purepeg.com]

- 26. Cleavable vs. Non-Cleavable Linkers | BroadPharm [broadpharm.com]

- 27. Cleavable versus non-cleavable ADC linker chemistry - ProteoGenix [proteogenix.science]

- 28. research.cbc.osu.edu [research.cbc.osu.edu]

- 29. What Is the Protocol for Crosslinking-Based Protein Interaction Analysis? | MtoZ Biolabs [mtoz-biolabs.com]

- 30. Protocol for Chemical Cross-Linking - Creative Proteomics [creative-proteomics.com]

- 31. Troubleshooting Guides - Creative Biolabs [creative-biolabs.com]

- 32. vectorlabs.com [vectorlabs.com]

- 33. biology.stackexchange.com [biology.stackexchange.com]